(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone

Description

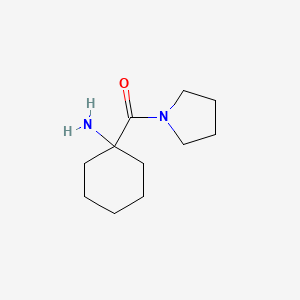

(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone is a bicyclic organic compound featuring a cyclohexylamine group connected via a ketone bridge to a pyrrolidine ring. This structure combines the conformational rigidity of the cyclohexyl moiety with the nitrogen-rich heterocyclic properties of pyrrolidine, making it a candidate for applications in medicinal chemistry and drug discovery. Pyrrolidine derivatives are widely studied for their bioactivity, particularly in central nervous system (CNS) targeting, due to their ability to cross the blood-brain barrier . The cyclohexyl group may enhance metabolic stability compared to aromatic analogs, while the amine and ketone functionalities provide sites for molecular interactions.

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(1-aminocyclohexyl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C11H20N2O/c12-11(6-2-1-3-7-11)10(14)13-8-4-5-9-13/h1-9,12H2 |

InChI Key |

PKHBRQZVNSQJJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)N2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone involves the reaction of cyclohexanone with pyrrolidine in the presence of an amine catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C . The process involves the formation of an imine intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Substituted amines, thiols, halides

Scientific Research Applications

(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions . The exact molecular targets and pathways are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the unique properties of (1-aminocyclohexyl)(pyrrolidin-1-yl)methanone, we compare it with four analogs, focusing on structural modifications, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison of Analogs

Analysis of Key Differences

Cyclohexyl vs. Aromatic Substitutions

Replacing the cyclohexyl group in the target compound with a phenyl ring (as in (2-aminophenyl)(pyrrolidin-1-yl)methanone) introduces aromaticity, which may improve binding to receptors via π-π stacking. However, the cyclohexyl group in the target compound likely enhances lipid solubility and metabolic stability, favoring CNS penetration .

Pyrrolidine vs. Piperidine Rings

The difluoropiperidine analog () exhibits increased ring size and electronegativity due to fluorine substituents.

Functional Group Additions

The imidazole-substituted analog () introduces a hydrogen-bond donor/acceptor, which could improve solubility or target affinity. However, bulky substituents may sterically hinder binding or reduce bioavailability.

Research Findings and Implications

- Metabolic Stability : The cyclohexyl group in the target compound may reduce oxidative metabolism compared to aromatic analogs, as seen in preclinical studies of similar bicyclic amines .

- Receptor Affinity : Pyrrolidine’s smaller ring size vs. piperidine could lead to tighter binding in sterically constrained active sites, though fluorination in the piperidine analog might compensate through dipole interactions .

- Synthetic Accessibility : Market data () indicates that phenyl-substituted analogs are produced at higher volumes, likely due to simpler synthesis pathways. The target compound’s cyclohexylamine component may require more complex stereochemical control.

Biological Activity

(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone, a compound characterized by its unique structural features, including a cyclohexyl group, a pyrrolidine moiety, and a carbonyl functional group, has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The systematic name of this compound reflects the presence of an amino group attached to a cyclohexane ring and a pyrrolidine ring linked through a ketone functional group. This structural configuration allows for diverse chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, influencing neural pathways and potentially exhibiting psychoactive properties.

- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound possess potent antibacterial activity against Gram-positive bacteria, outperforming traditional antibiotics like ciprofloxacin in certain cases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound's ability to bind to various receptors plays a crucial role in its pharmacological profile. Techniques such as molecular docking studies and receptor binding assays are employed to elucidate these interactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1-Aminocyclohexyl)(2-(3-chlorophenyl)pyrrolidin-1-yl)methanone | Contains chlorophenyl group | Potential for enhanced receptor selectivity |

| (1-Aminocyclohexyl)(2-(3-bromophenyl)pyrrolidin-1-yl)methanone | Contains bromophenyl group | Variation in biological activity due to halogen substitution |

| 5-(1-amino-cyclohexyl)-2(1H)-pyridinone | Pyridine ring instead of pyrrolidine | Different interaction profile due to heterocyclic structure |

This table highlights how variations in structural features can lead to differences in biological activity, emphasizing the importance of chemical structure in pharmacology.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound derivatives:

- Antibacterial Activity Assessment : A study evaluated the antibacterial properties of various derivatives against clinically isolated Gram-positive pathogens. The results indicated that some derivatives exhibited significantly higher potency compared to established antibiotics, suggesting their potential as novel therapeutic agents .

- Neuropharmacological Effects : Another case study focused on the neuropharmacological effects of this compound in animal models. The findings suggested alterations in behavioral responses consistent with modulation of serotonergic pathways, warranting further exploration into its potential as an antidepressant or anxiolytic agent.

Research Findings

Recent research has explored various aspects of this compound's biological activity:

- In Vitro Studies : Laboratory tests have demonstrated its ability to inhibit bacterial growth effectively, particularly against resistant strains.

- Toxicology Assessments : Preliminary toxicological studies indicate that certain derivatives possess favorable safety profiles, making them suitable candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.